molecular formula C17H14N2O4 B8650859 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)- CAS No. 137975-89-4

5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)-

Cat. No.: B8650859
CAS No.: 137975-89-4
M. Wt: 310.30 g/mol
InChI Key: KUCBNTWUKOGPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)- is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137975-89-4

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

1-(4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one

InChI

InChI=1S/C17H14N2O4/c20-16-6-3-11-18(15-5-2-1-4-14(15)16)17(21)12-7-9-13(10-8-12)19(22)23/h1-2,4-5,7-10H,3,6,11H2

InChI Key

KUCBNTWUKOGPPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3.32 g portion of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one and 4.31 ml of triethylamine were dissolved in 33 ml of dichloromethane and, with stirring on an ice bath, 4.59 g of p-nitrobenzoyl chloride was added to the resulting solution. The reaction solution was stirred at room temperature for additional 60 minutes. The reaction solution was then mixed with a saturated sodium bicarbonate aqueous solution and subjected to phase separation. The dichloromethane layer was separated and washed with a 1N hydrochloric acid aqueous solution and a saturated sodium chloride aqueous solution once for each. The thus washed layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure. The thus obtained residue was recrystallized from methyl alcohol to obtain 5.68 g of 1-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.
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